

Application Notes and Protocols: Synthesis of 3-Phenylazetidin-3-ol Hydrochloride

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Compound of Interest

Compound Name: 3-Phenylazetidin-3-ol hydrochloride

Cat. No.: B1343857

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This document provides a detailed experimental protocol for the laboratory-scale synthesis of **3-Phenylazetidin-3-ol hydrochloride**, a valuable building block in medicinal chemistry and drug development. The synthetic strategy is a three-step process commencing with the commercially available N-Boc-azetidin-3-one. The protocol includes the addition of a phenyl group via a Grignard reaction, followed by the deprotection of the azetidine nitrogen, and concluding with the formation of the hydrochloride salt.

Overall Reaction Scheme:

- Step 1: Grignard Reaction with N-Boc-azetidin-3-one
 - tert-butyl 3-oxoazetidine-1-carboxylate + Phenylmagnesium bromide → tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate
- Step 2: N-Boc Deprotection
 - tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate + HCl → 3-Phenylazetidin-3-ol
- Step 3: Hydrochloride Salt Formation
 - 3-Phenylazetidin-3-ol + HCl → **3-Phenylazetidin-3-ol hydrochloride**

Experimental Protocols

Materials and Equipment

- Reagents: N-Boc-azetidin-3-one, Phenylmagnesium bromide solution (e.g., 3.0 M in diethyl ether), Anhydrous tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), Ethyl acetate (EtOAc), Hexanes, Hydrochloric acid (concentrated or as a solution in dioxane/diethyl ether), Methanol (MeOH), Diethyl ether (Et₂O).
- Equipment: Round-bottom flasks, magnetic stirrer and stir bars, dropping funnel, reflux condenser, nitrogen/argon inlet, ice-water bath, rotary evaporator, separatory funnel, glassware for extraction and filtration, column chromatography setup, pH paper.

Step 1: Synthesis of tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate

This step involves the nucleophilic addition of a phenyl group to the ketone of N-Boc-azetidin-3-one using a Grignard reagent.^{[1][2]} It is critical to maintain anhydrous (dry) conditions throughout the reaction as Grignard reagents are highly reactive with water.^{[1][3]}

Procedure:

- To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add N-Boc-azetidin-3-one (1.0 eq).
- Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.2 M solution).
- Cool the solution to 0 °C using an ice-water bath.
- Slowly add phenylmagnesium bromide solution (1.1 to 1.2 eq) dropwise via a syringe or dropping funnel, maintaining the internal temperature below 5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting material.

- Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic layers and wash them sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate as a white solid or viscous oil.

Step 2 & 3: Deprotection and Hydrochloride Salt Formation

The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions.^{[4][5]}

Using hydrochloric acid for this step conveniently results in the direct formation of the desired hydrochloride salt.

Procedure:

- Dissolve the purified tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate (1.0 eq) from Step 1 in a minimal amount of a suitable solvent such as methanol or diethyl ether.
- Cool the solution to 0 °C in an ice-water bath.
- Slowly add a solution of hydrochloric acid (e.g., 4 M HCl in 1,4-dioxane or a saturated solution of HCl in diethyl ether) (3-5 eq) dropwise.
- Stir the mixture at room temperature for 2-6 hours. The progress of the deprotection can be monitored by TLC. A precipitate of the hydrochloride salt may form during the reaction.

- If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold diethyl ether and dry it under vacuum.
- If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to induce precipitation. Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield **3-Phenylazetidin-3-ol hydrochloride**.

Data Presentation

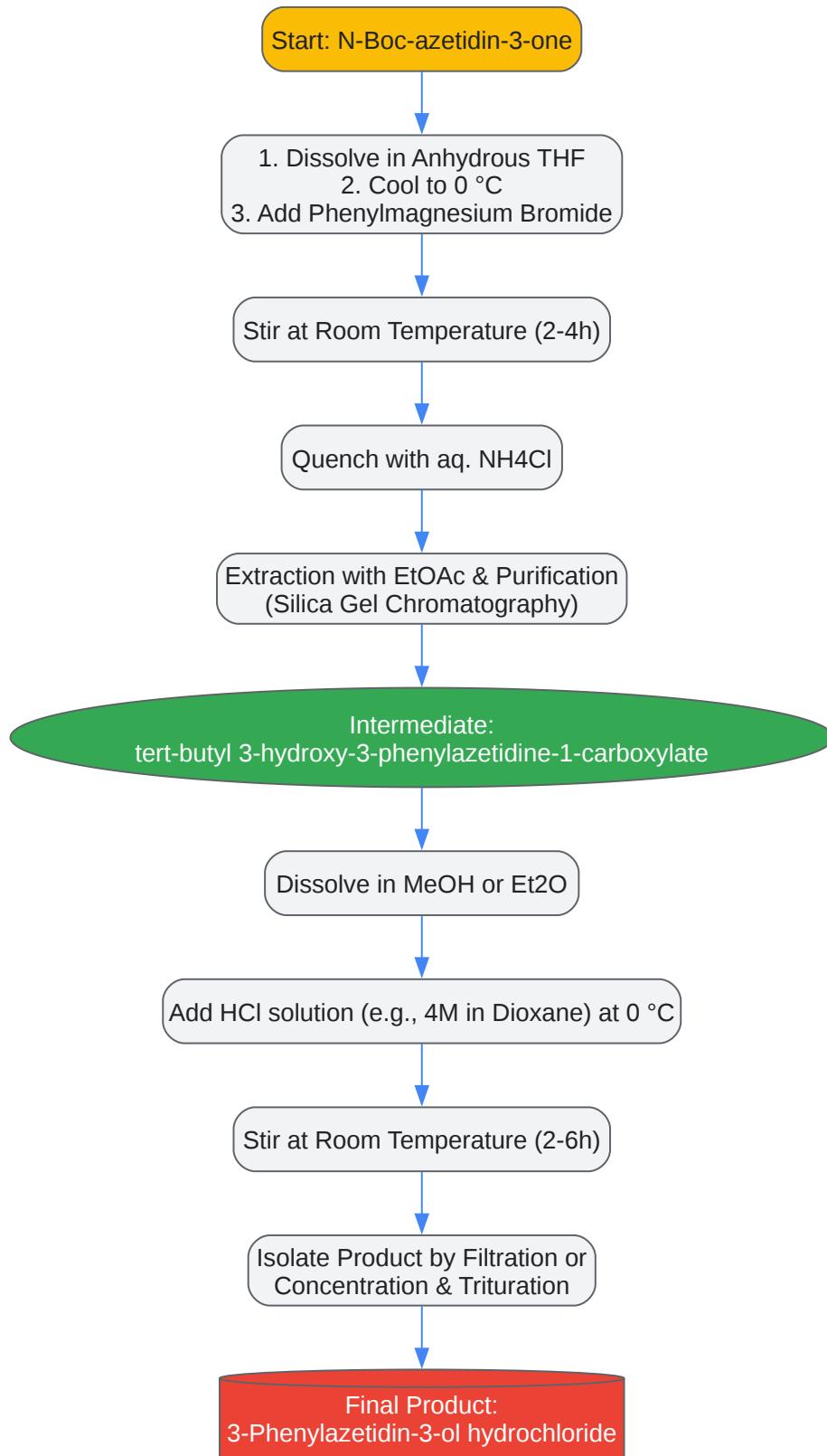
Step	Reagent /Material	Molar Mass (g/mol)	Equivalents	Amount (mmol)	Mass/Vo lume	Yield (%)	Purity (%)
1	N-Boc-azetidin-3-one	171.19	1.0	10	1.71 g	-	>95
	Phenylmagnesium bromide (3M)	-	1.1	11	3.7 mL		
	tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate	249.31	-	-	-	85-95	>98
2/3	tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate	249.31	1.0	8.5	2.12 g	-	>98
	HCl (4M in Dioxane)	36.46	4.0	34	8.5 mL		
	3-Phenylazetidin-3-ol	185.65	-	-	-	90-98	>99

hydrochl
oride

Note: The amounts are provided for a representative 10 mmol scale reaction. Yields are typical and may vary.

Visualizations

Experimental Workflow Diagram

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Caption: Workflow for the synthesis of **3-Phenylazetidin-3-ol hydrochloride**.

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